Ethyl 2-ethoxy-5-methylbenzoate
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Overview
Description
Ethyl 2-ethoxy-5-methylbenzoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from benzoic acid, characterized by the presence of an ethoxy group and a methyl group on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxy-5-methylbenzoate can be synthesized through the esterification of 2-ethoxy-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction mixture is quenched with water and extracted into ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified via column chromatography using silica gel and a solvent system such as ethyl acetate in n-hexane .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-5-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to yield 2-ethoxy-5-methylbenzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in acetone at room temperature.
Major Products Formed
Hydrolysis: 2-ethoxy-5-methylbenzoic acid and ethanol.
Reduction: 2-ethoxy-5-methylbenzyl alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Ethyl 2-ethoxy-5-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its ester functionality, which can be modified to produce active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-5-methylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the ethoxy and methyl substituents.
Methyl 2-ethoxy-5-methylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-ethoxybenzoate: Similar ester structure but with the ethoxy group in a different position on the benzene ring.
Uniqueness
This compound is unique due to the specific positioning of the ethoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in organic synthesis and pharmaceuticals that may not be achievable with other similar compounds .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-ethoxy-5-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-7-6-9(3)8-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
IUAFDBKRHUNIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C(=O)OCC |
Origin of Product |
United States |
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